2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of 2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease progression. It has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. This compound has also been shown to exhibit neuroprotective effects in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine in lab experiments is its potential to exhibit significant activity against various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects.
Future Directions
There are several future directions for the research and development of 2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties. Finally, more research is needed to evaluate the potential toxicity and side effects of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, 2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine is a promising chemical compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has shown significant activity against various diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with 4-(2-chloroethoxy)pyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with piperidine to obtain the final compound.
Scientific Research Applications
2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
2-cyclopropyl-5-(4-pyrimidin-2-yloxypiperidin-1-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-6-15-13(16-7-1)20-11-4-8-19(9-5-11)14-18-17-12(21-14)10-2-3-10/h1,6-7,10-11H,2-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMRXVSWWJIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)N3CCC(CC3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)piperidin-4-YL]oxy}pyrimidine |
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